molecular formula C9H12N2O3 B8098993 (S)-b-Amino-3-nitrobenzenepropanol

(S)-b-Amino-3-nitrobenzenepropanol

Cat. No.: B8098993
M. Wt: 196.20 g/mol
InChI Key: SNRJFODLMSOJIX-QMMMGPOBSA-N
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Description

(S)-β-Amino-3-nitrobenzenepropanol is a chiral organic compound with significant importance in various fields of chemistry and pharmacology. Its structure consists of a benzene ring substituted with a nitro group and an amino alcohol side chain. The compound’s chirality arises from the presence of a stereocenter at the β-carbon, making it an enantiomerically pure substance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-β-Amino-3-nitrobenzenepropanol typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction: Nitrobenzene is reduced to 3-nitrobenzyl alcohol using catalytic hydrogenation or chemical reduction methods.

    Amination: The 3-nitrobenzyl alcohol undergoes a substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of (S)-β-Amino-3-nitrobenzenepropanol often employs large-scale nitration and reduction processes, followed by efficient chiral resolution methods to ensure high enantiomeric purity. Catalytic hydrogenation is preferred for its efficiency and scalability.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using hydrogenation or metal-catalyzed reduction.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, acid chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino derivatives.

    Substitution: Formation of ethers or esters depending on the electrophile used.

Scientific Research Applications

(S)-β-Amino-3-nitrobenzenepropanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies and drug development.

Comparison with Similar Compounds

    ®-β-Amino-3-nitrobenzenepropanol: The enantiomer of the (S)-form, with different biological activity and properties.

    3-Nitrobenzylamine: Lacks the hydroxyl group, leading to different reactivity and applications.

    β-Amino-3-nitrobenzeneethanol: Similar structure but with an ethanol side chain instead of propanol, affecting its chemical behavior and uses.

Uniqueness: (S)-β-Amino-3-nitrobenzenepropanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Properties

IUPAC Name

(2S)-2-amino-3-(3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-8(6-12)4-7-2-1-3-9(5-7)11(13)14/h1-3,5,8,12H,4,6,10H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRJFODLMSOJIX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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